N-methyl-N-(3-oxopentyl)nitrous Amide
Description
Properties
CAS No. |
117732-65-7 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N-methyl-N-(3-oxopentyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-3-6(9)4-5-8(2)7-10/h3-5H2,1-2H3 |
InChI Key |
XCCUMTVRECARCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCN(C)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
N-Methyl-N-(3-oxopentyl)nitrous amide is synthesized via two primary steps:
- Preparation of the secondary amine precursor , N-methyl-3-oxopentylamine.
- Nitrosation of the secondary amine using nitrosating agents such as nitrous acid or tert-butyl nitrite (TBN).
Key challenges include avoiding over-nitrosation, minimizing decomposition of labile ketone functionalities, and ensuring regioselectivity.
Preparation of N-Methyl-3-oxopentylamine
Reductive Amination of 3-Oxopentanal
3-Oxopentanal is condensed with methylamine in the presence of a reducing agent:
$$
\text{3-Oxopentanal} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Methyl-3-oxopentylamine}
$$
Alkylation of 3-Oxopentylamine
3-Oxopentylamine is treated with methyl iodide under basic conditions:
$$
\text{3-Oxopentylamine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{N-Methyl-3-oxopentylamine}
$$
Nitrosation Methods
Nitrous Acid Protocol
The secondary amine is treated with nitrous acid generated in situ:
$$
\text{N-Methyl-3-oxopentylamine} + \text{HONO} \rightarrow \text{this compound}
$$
tert-Butyl Nitrite (TBN) Method
A more efficient approach employs TBN under Lewis acid catalysis:
$$
\text{N-Methyl-3-oxopentylamine} + \text{tBuONO} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} \text{this compound}
$$
- Conditions : Acetone/water (1:1), room temperature, 1 h.
- Additives : 4 Å molecular sieves (100 mg/mmol), BF₃·Et₂O (1 equiv).
- Yield : 61–68%.
Table 1. Solvent Optimization for TBN Method
| Solvent System | Yield (%) | Byproduct Formation |
|---|---|---|
| THF/H₂O (1:1) | 61 | Moderate |
| Acetone/H₂O (1:1) | 68 | Low |
| CH₃CN/H₂O (1:1) | 50 | High |
Reaction Mechanism and Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-oxopentyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the amide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.
Scientific Research Applications
N-methyl-N-(3-oxopentyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-oxopentyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The chemical behavior of nitrosamines is heavily influenced by the substituents on the nitrogen atoms. Below is a comparative analysis of N-methyl-N-(3-oxopentyl)nitrous amide and its analogues:
Physicochemical Properties
- Solubility and Stability: this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) but decomposes under acidic or basic conditions due to nitroso group lability . N-Methyl-N-(4-cyanophenyl)nitrous amide shows higher stability in 1,4-dioxane than in acetonitrile, with reduced nitration byproducts in non-polar solvents . Pyridine-containing analogues (e.g., N-methyl-N-(pyridin-4-yl)nitrous amide) display enhanced hydrogen-bonding capacity, increasing their solubility in aqueous systems .
- Spectroscopic Profiles: ¹H NMR: N-Methyl groups in these compounds resonate near δ 3.0–3.5 ppm, while aromatic protons (e.g., in 4-cyanophenyl derivatives) appear at δ 7.5–8.0 ppm . ¹³C NMR: The carbonyl carbon in 3-oxopentyl derivatives is observed at δ 170–175 ppm, whereas nitrosamine carbons resonate at δ 145–150 ppm .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-methyl-N-(3-oxopentyl)nitrous amide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitrosation of a tertiary amine precursor under acidic conditions (e.g., using NaNO₂ and HCl). Key parameters include temperature control (0–5°C to prevent decomposition), stoichiometric excess of nitrosating agent, and inert atmosphere to avoid side reactions. NMR monitoring (e.g., disappearance of the tertiary amine proton at δ 2.8–3.2 ppm) confirms completion. For optimization, Design of Experiments (DoE) can evaluate variables like pH, solvent polarity, and reaction time .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Methyl group adjacent to nitroso moiety: δ 3.40–3.45 ppm (singlet, 3H).
- Oxopentyl chain protons: δ 2.50–2.70 ppm (multiplet, 2H, CH₂ near ketone) and δ 1.60–1.80 ppm (m, 2H, CH₂ adjacent to methyl).
- HRMS : Expected [M+H]⁺ should match theoretical mass (e.g., m/z 187.0954 for C₇H₁₄N₂O₂). Discrepancies >2 ppm suggest impurities or incorrect fragmentation .
Q. What stability factors should be considered during storage of this compound?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at 2–8°C to slow hydrolysis of the nitroso group.
- Light : Protect from UV exposure to prevent radical degradation (use amber vials).
- Moisture : Use desiccants (e.g., silica gel) to avoid ketone hydration.
- Analytical Monitoring : Regular HPLC-UV (λ = 230–250 nm) or LC-MS checks for degradation products (e.g., secondary amines) .
Advanced Research Questions
Q. How can regioselectivity challenges in nitrosation be addressed for structurally similar tertiary amines?
- Methodological Answer : Steric and electronic factors govern regioselectivity. For example:
- Electron-rich methyl groups favor nitrosation at less hindered sites (e.g., 3-oxopentyl vs. bulkier substituents).
- Computational DFT studies (e.g., Gibbs free energy of transition states) predict preferential reaction pathways.
- Experimental validation via competitive reactions with deuterated analogs (e.g., D-labeling at competing sites) .
Q. What analytical strategies resolve contradictions in impurity profiling of this compound batches?
- Methodological Answer :
- LC-HRMS/MS : Identify impurities via exact mass (±1 ppm) and fragmentation patterns (e.g., loss of NO•, m/z 30).
- Isotopic Labeling : Use ¹⁵N-labeled nitrite to trace nitrosamine-specific impurities.
- 2D NMR (COSY, HSQC) : Differentiate isomeric impurities (e.g., regioisomers or oxidation products) .
Q. How do solvent polarity and proticity influence the reaction kinetics of nitrosamine formation?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF) : Accelerate nitrosation via stabilization of the nitrosonium ion (NO⁺).
- Protic Solvents (e.g., MeOH) : Slow kinetics due to hydrogen bonding with reactive intermediates.
- Kinetic Studies : Monitor via in-situ IR (disappearance of N-H stretch at ~3400 cm⁻¹) or stopped-flow techniques .
Q. What computational methods predict the mutagenic potential of this compound derivatives?
- Methodological Answer :
- QSAR Models : Train on datasets of known nitroso compounds (e.g., Ames test results).
- Docking Studies : Simulate interactions with DNA bases (e.g., guanine alkylation).
- Metabolite Prediction : Use software like Meteor Nexus to identify bioactivation pathways (e.g., CYP450-mediated oxidation) .
Q. How can isotopic labeling (²H, ¹³C) elucidate degradation mechanisms of this compound?
- Methodological Answer :
- ²H-Labeling : Track hydrogen abstraction during radical-mediated degradation (e.g., via EPR spectroscopy).
- ¹³C-Labeling : Map metabolic pathways using LC-MS/MS with isotopologue analysis (e.g., ketone oxidation to carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
